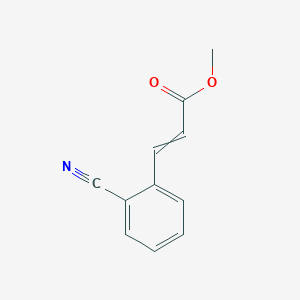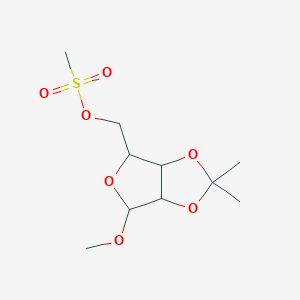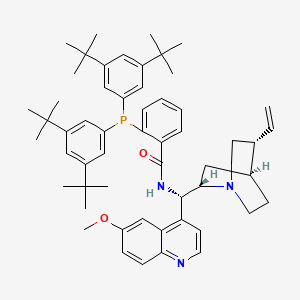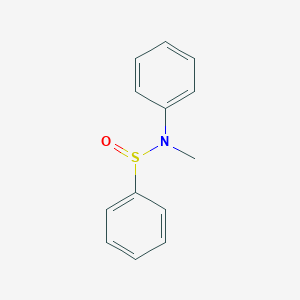![molecular formula C9H15N3O4S B14009747 Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate CAS No. 93505-49-8](/img/structure/B14009747.png)
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate is a chemical compound with the molecular formula C₉H₁₅N₃O₄S It is known for its unique structure, which includes a carbamothioylhydrazinyl group attached to a propanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate typically involves the reaction of diethyl propanedioate with a hydrazine derivative. One common method includes the following steps:
Formation of the Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Reaction with Hydrazine Derivative: The enolate ion is then reacted with a hydrazine derivative, such as thiosemicarbazide, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioylhydrazinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
科学的研究の応用
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Cellular Pathways: Influencing signaling pathways within cells.
類似化合物との比較
Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate can be compared with similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Thiosemicarbazide derivatives: Compounds with similar functional groups, used in the synthesis of heterocycles.
特性
CAS番号 |
93505-49-8 |
|---|---|
分子式 |
C9H15N3O4S |
分子量 |
261.30 g/mol |
IUPAC名 |
diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate |
InChI |
InChI=1S/C9H15N3O4S/c1-3-15-7(13)6(8(14)16-4-2)5-11-12-9(10)17/h5,11H,3-4H2,1-2H3,(H3,10,12,17) |
InChIキー |
XJWFSMAESPWQKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CNNC(=S)N)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


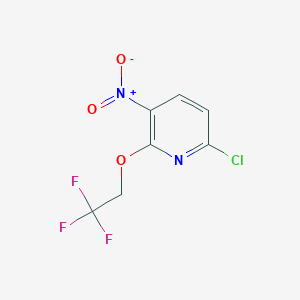
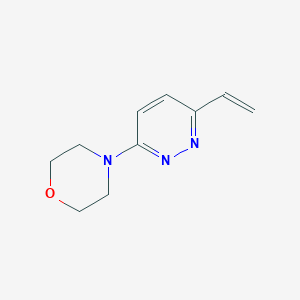
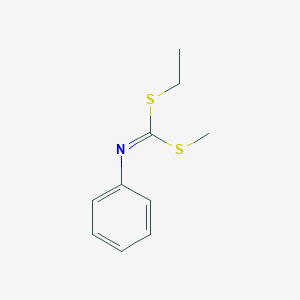
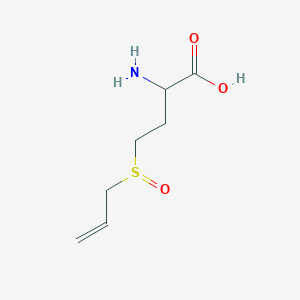
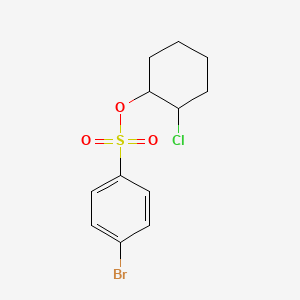

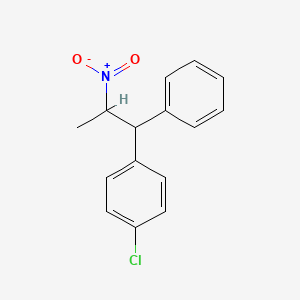

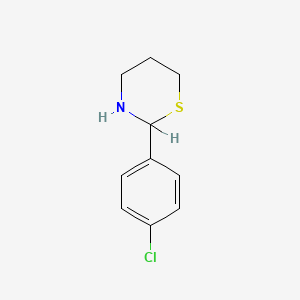
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
